molecular formula C7H16N2 B13639805 (1R,2R)-cycloheptane-1,2-diamine

(1R,2R)-cycloheptane-1,2-diamine

Cat. No.: B13639805
M. Wt: 128.22 g/mol
InChI Key: DBBUVLSRTWYISN-RNFRBKRXSA-N
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Description

(1R,2R)-Cyclohexane-1,2-diamine is a chiral vicinal diamine featuring a six-membered cyclohexane ring with two amine groups in a trans-1,2 configuration. Its stereochemistry and conformational rigidity make it a versatile building block in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1R,2R)-cycloheptane-1,2-diamine

InChI

InChI=1S/C7H16N2/c8-6-4-2-1-3-5-7(6)9/h6-7H,1-5,8-9H2/t6-,7-/m1/s1

InChI Key

DBBUVLSRTWYISN-RNFRBKRXSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)N)N

Canonical SMILES

C1CCC(C(CC1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-cycloheptane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic hydrogenation of cycloheptene-1,2-dione followed by reductive amination. The reaction conditions often include the use of hydrogen gas, a suitable catalyst such as palladium on carbon, and an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of (1R,2R)-cycloheptane-1,2-diamine may involve large-scale catalytic processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Cycloheptane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cycloheptane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include imines, oximes, secondary and tertiary amines, and various substituted cycloheptane derivatives.

Scientific Research Applications

(1R,2R)-Cycloheptane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

    Medicine: Research explores its use in the synthesis of pharmaceutical intermediates and potential therapeutic agents.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism by which (1R,2R)-cycloheptane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and catalytic processes. The exact pathways and molecular targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (1R,2R) vs. (1S,2S) and (1R,2S)

  • (1S,2S)-Cyclohexane-1,2-diamine : The enantiomer of (1R,2R), it exhibits mirrored catalytic behavior. For example, copper complexes of either enantiomer produce opposite enantiomers in Henry reactions .
  • (1R,2S)-Cyclohexane-1,2-diamine : A diastereomer with distinct spatial arrangement, leading to reduced catalytic efficiency and selectivity due to mismatched stereochemistry .
Table 1: Stereochemical Impact on Catalytic Performance
Compound Enantioselectivity in Henry Reaction Reference
(1R,2R)-Cyclohexane-diamine 89% ee (R-configuration product)
(1S,2S)-Cyclohexane-diamine 89% ee (S-configuration product)
(1R,2S)-Cyclohexane-diamine <50% ee

Ring Size Variation: Cyclopentane vs. Cyclohexane Diamines

  • (1R,2R)-Cyclopentane-1,2-diamine : Smaller ring size increases ring strain, altering conformational flexibility. Its dihydrochloride salt is a prodrug for anticancer agents but shows lower thermal stability compared to cyclohexane analogs .
Table 2: Physical and Pharmacological Properties
Property (1R,2R)-Cyclohexane-diamine (1R,2R)-Cyclopentane-diamine
Molecular Weight 116.20 g/mol 114.14 g/mol
Melting Point Not reported 67.5°C (dihydrochloride)
Bioapplication Catalysis, oxaliplatin synthesis Anticancer prodrug
Stability Air-sensitive Hygroscopic

Aromatic vs. Aliphatic Diamines

  • (1R,2R)-1,2-Diphenylethane-1,2-diamine : Features two phenyl groups, enhancing π-π interactions in catalysis. It achieves >95% enantiomeric excess in asymmetric synthesis but suffers from lower solubility in polar solvents .
  • Substituted Cyclohexane-diamines : N-Methylation (e.g., (1R,2R)-N,N-dimethylcyclohexane-diamine) reduces basicity (predicted pKa ~10.52) and volatility (boiling point 91°C at 20 Torr), improving handling in organic synthesis .
Table 3: Catalytic and Solubility Comparison
Compound Solubility Enantioselectivity (α-amination) Reference
(1R,2R)-Cyclohexane-diamine Moderate in DCM 92% ee
(1R,2R)-Diphenylethane-diamine Low in water 95% ee
(1R,2R)-N,N-Dimethylcyclohexane-diamine High in THF Not reported

Substituted Derivatives: Impact of Functional Groups

  • Salen/Salan Ligands: Bis(salicylaldehyde)-cyclohexane-diamine complexes form stable copper(II) catalysts for asymmetric Henry reactions, outperforming simpler diamines in turnover frequency .
  • N-Methylated Derivatives : (1R,2R)-N,N,N,N-Tetramethylcyclohexane-diamine (CAS 894493-95-9) exhibits reduced coordination capacity but improved solubility for industrial epoxy curing .

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